A Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its Tautomeric Isomers
A Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its Tautomeric Isomers
Abstract
This technical guide provides a comprehensive examination of the fundamental properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione, a member of the versatile pyrazole class of heterocyclic compounds. Central to its chemistry is a pronounced tautomerism, which dictates its reactivity, spectroscopic signature, and biological function. We will dissect its molecular structure, physicochemical characteristics, synthesis, and key chemical reactions. The guide culminates in a discussion of its significant biological activities, highlighted by the neuroprotective applications of its most prominent tautomer, Edaravone. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights into the practical application of this important scaffold.
Chapter 1: Molecular Identity and Tautomerism
Nomenclature and Core Structure
The compound is systematically named 3-methyl-1-phenyl-1H-pyrazole-4,5-dione. However, in literature and practice, it is most commonly encountered as its stable tautomer, 3-methyl-1-phenyl-5-pyrazolone or PMP . Its significance in the pharmaceutical field is marked by its designation as the active pharmaceutical ingredient Edaravone .
The core structure consists of a five-membered pyrazole ring, featuring two adjacent nitrogen atoms, substituted with a methyl group at the C3 position and a phenyl group at the N1 position. The defining characteristic, and a source of its chemical versatility, is the presence of two carbonyl groups at the C4 and C5 positions.
The Critical Role of Tautomerism
The concept of "basic properties" for this molecule is intrinsically linked to its existence as a mixture of tautomeric isomers in equilibrium. The 4,5-dione form is often a minor component, with the equilibrium shifting significantly based on the solvent, pH, and physical state (solid vs. solution).[1][2] The primary tautomers that dictate the compound's behavior are:
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CH Form (Pyrazolone): 3-methyl-1-phenyl-1,2-dihydro-5H-pyrazol-5-one. This is the predominant form in nonpolar solvents like chloroform and is characterized by a methylene group at the C4 position.[1]
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OH Form (Pyrazolol): 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole. This enol form is favored in polar, protic solvents and is crucial for its chelating and antioxidant properties.
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NH Form: 3-methyl-1-phenyl-1,4-dihydro-5H-pyrazol-5-one. This form is generally less stable but can be present, particularly in polar aprotic solvents like DMSO.[1][3]
Understanding this equilibrium is paramount for drug development professionals, as the biologically active form may differ from the most stable form in a given solvent, impacting everything from reaction outcomes to receptor binding.
Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazole-dione.
Chapter 2: Physicochemical and Spectroscopic Properties
The bulk properties of the compound are typically reported for the most stable crystalline form, the pyrazolone tautomer (Edaravone).
Core Physical Properties
Quantitative data for 3-methyl-1-phenyl-5-pyrazolone are summarized below. These values are critical for experimental design, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 89-25-8 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 126 - 128 °C | [4] |
| Boiling Point | 287 °C at 353 hPa | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, chloroform, and DMSO. | [1] |
Spectroscopic Profile
Spectroscopic analysis is not merely for identification but is a powerful tool to probe the tautomeric equilibrium in different environments.
| Technique | Key Signature (in CDCl₃, CH-Form) | Interpretation & Causality |
| ¹H NMR | δ ~2.2 ppm (s, 3H, -CH₃)δ ~3.4 ppm (s, 2H, -CH₂-)δ 7.1-7.9 ppm (m, 5H, Ar-H) | The singlet at ~3.4 ppm is the definitive signature of the C4 methylene protons in the dominant CH-form. Its integration value is a direct measure of the prevalence of this tautomer.[1] |
| ¹³C NMR | δ ~16.6 ppm (-CH₃)δ ~42.6 ppm (-CH₂-)δ ~170.2 ppm (C=O) | The C4 signal around 42.6 ppm confirms the sp³-hybridized carbon of the CH-form. In the OH-form, this carbon would be sp²-hybridized and appear further downfield (~90-100 ppm).[1] |
| FTIR | ~1700 cm⁻¹ (C=O stretch)~3000-2850 cm⁻¹ (C-H stretch) | A strong carbonyl absorption confirms the pyrazolone structure. The absence of a broad O-H stretch (around 3400 cm⁻¹) further indicates the CH-form is dominant in the solid state or non-polar solutions. |
Chapter 3: Synthesis and Chemical Reactivity
Standard Synthetic Protocol
The most reliable and widely used synthesis is a variation of the Paal-Knorr reaction, involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][5] This method is efficient, scalable, and demonstrates a fundamental principle of heterocyclic chemistry.
Causality of Experimental Design: The reaction proceeds via initial formation of a hydrazone intermediate from the more reactive ketone of ethyl acetoacetate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, drives the cyclization. The choice of a solvent-free or alcohol-based medium is often one of process efficiency and purification strategy.
Caption: General workflow for the synthesis of PMP.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a self-validating system designed for high yield and purity.
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (0.1 mol, ~13.0 g).
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Reaction Initiation: Slowly add phenylhydrazine (0.1 mol, ~10.8 g) dropwise to the flask while stirring. Rationale: The reaction is exothermic; slow addition prevents overheating and side-product formation.
-
Thermal Cyclization: Heat the mixture in a water bath or heating mantle to 100 °C and maintain for 1-2 hours. The mixture will become viscous and turn a yellow-orange color. Rationale: Heat provides the activation energy for the intramolecular cyclization and elimination of ethanol.
-
Product Crystallization: Remove the flask from heat and allow it to cool. As it cools, the product will begin to solidify. To ensure complete precipitation, the cooled, viscous mixture can be poured into a beaker of cold water and stirred. Rationale: The organic product is poorly soluble in water, leading to rapid crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials or water-soluble impurities.
-
Purification (Self-Validation Step): Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. The formation of well-defined, light-yellow crystals upon cooling is an indicator of high purity.
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Drying and Characterization: Dry the purified crystals in a vacuum oven. The final yield should be high (typically >90%). Confirm identity and purity by measuring the melting point (should be sharp, ~127 °C) and acquiring spectroscopic data (NMR, FTIR) to match the reference profile.
Key Chemical Reactivity
The reactivity is dominated by the C4 position, which is a nucleophilic center in the OH-tautomer. This is the cornerstone of its use as a synthetic building block.
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C4-Acylation: The compound can be selectively C-acylated at the C4 position. This requires activating the pyrazolone, for instance, by forming a calcium complex, before adding an acyl chloride.[6] This prevents O-acylation, which would otherwise be a competing side reaction.[6] These 4-acyl derivatives are potent metal chelators used in separation science.
-
Knoevenagel Condensation: The active methylene group at C4 readily participates in condensation reactions with aldehydes and ketones, leading to the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ols).[7] These derivatives have shown significant antioxidant and anticancer activities.[7]
Chapter 4: Biological Activity and Therapeutic Relevance
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and PMP is a prime example of its therapeutic potential.
Overview of Pharmacological Activities
Derivatives of the PMP core have demonstrated a wide spectrum of biological activities, making it a focal point for drug discovery:
-
Antibacterial Activity: Certain thiol derivatives of PMP show good activity against Gram-positive bacteria, including MRSA.[8]
-
Anti-inflammatory Activity: The core structure is found in several compounds with anti-inflammatory properties.[9]
-
Anticancer and Antioxidant Activity: As mentioned, derivatives formed via C4-condensation exhibit potent cytotoxic effects against cancer cell lines and act as powerful radical scavengers.[7]
Case Study: Edaravone as a Neuroprotective Agent
The most significant application of PMP is as Edaravone, a drug used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from acute ischemic stroke.[1] Its primary mechanism of action is as a potent antioxidant and free radical scavenger.
Mechanism of Action: Edaravone (in its OH-tautomeric form) donates an electron to neutralize highly reactive oxygen species (ROS) like the hydroxyl radical (•OH). This process converts the drug into a stable, less reactive radical, thereby terminating the damaging chain reaction of oxidative stress that leads to neuronal cell death.
Caption: Simplified mechanism of Edaravone as a radical scavenger.
Chapter 5: Conclusion
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, known predominantly as its tautomer 3-methyl-1-phenyl-5-pyrazolone (Edaravone), is more than a simple heterocyclic compound; it is a dynamic chemical entity whose properties are governed by a delicate tautomeric balance. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity at the C4 position make it an invaluable scaffold for medicinal chemists. The clinical success of Edaravone as a neuroprotective agent underscores the profound therapeutic potential embedded within this structure. For researchers and drug development professionals, a thorough understanding of its fundamental chemistry, particularly its tautomerism, is the key to unlocking its full potential in the development of next-generation therapeutics.
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